molecular formula C11H12ClNO2 B2784969 4-(3-Chlorobenzoyl)morpholine CAS No. 26162-86-7

4-(3-Chlorobenzoyl)morpholine

Cat. No.: B2784969
CAS No.: 26162-86-7
M. Wt: 225.67
InChI Key: CDQHMXCLFRYRPM-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)morpholine is an organic compound with the molecular formula C11H12ClNO2. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-chlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorobenzoyl)morpholine typically involves the reaction of 3-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorobenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Substituted morpholine derivatives.

    Oxidation: Morpholine N-oxides.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

4-(3-Chlorobenzoyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The presence of the 3-chlorobenzoyl group enhances its binding affinity to target proteins, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

    4-(4-Chlorobenzoyl)morpholine: Similar structure but with the chlorine atom at the 4-position of the benzoyl group.

    4-(2-Chlorobenzoyl)morpholine: Chlorine atom at the 2-position of the benzoyl group.

    4-Benzoylmorpholine: Lacks the chlorine substitution on the benzoyl group

Uniqueness: 4-(3-Chlorobenzoyl)morpholine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

(3-chlorophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQHMXCLFRYRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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